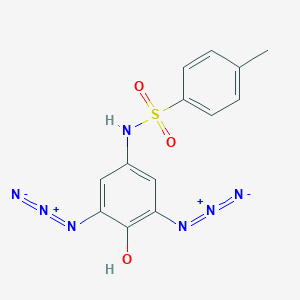
N-(3,5-Diazido-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Diazido-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C13H11N7O3S. This compound is characterized by the presence of azido groups, a hydroxyl group, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Diazido-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide typically involves the introduction of azido groups into a precursor molecule. One common method is the diazotization of an amine precursor followed by azidation. The reaction conditions often require a controlled temperature and the use of solvents such as acetonitrile or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Diazido-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido groups can be reduced to amines under specific conditions.
Substitution: The azido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Sodium azide (NaN3) in the presence of a suitable solvent like DMF.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted azido derivatives.
Scientific Research Applications
N-(3,5-Diazido-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of azido group interactions with biomolecules.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-Diazido-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide involves the interaction of its functional groups with molecular targets. The azido groups can participate in click chemistry reactions, forming stable triazole rings. The hydroxyl and sulfonamide groups can interact with various enzymes and proteins, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide
- N-(3,5-Diazido-4-hydroxyphenyl)-4-methylbenzenesulfonamide
Uniqueness
N-(3,5-Diazido-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both azido and sulfonamide groups, which provide a combination of reactivity and stability not commonly found in other compounds. This makes it particularly valuable in synthetic chemistry and material science .
Properties
CAS No. |
918161-76-9 |
|---|---|
Molecular Formula |
C13H11N7O3S |
Molecular Weight |
345.34 g/mol |
IUPAC Name |
N-(3,5-diazido-4-hydroxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11N7O3S/c1-8-2-4-10(5-3-8)24(22,23)18-9-6-11(16-19-14)13(21)12(7-9)17-20-15/h2-7,18,21H,1H3 |
InChI Key |
QCEDYRHZHKOUFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)N=[N+]=[N-])O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



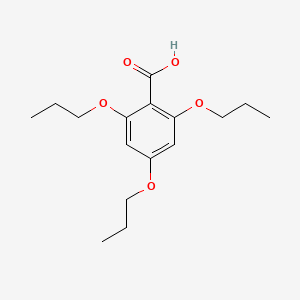
![Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B12622316.png)
![(5-methyl-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid](/img/structure/B12622320.png)
![3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-chlorophenyl)ethyl]propanamide](/img/structure/B12622326.png)

![4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate](/img/structure/B12622333.png)
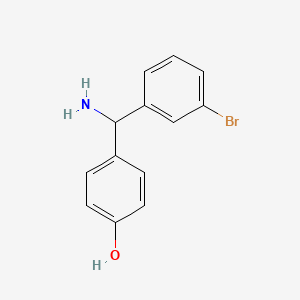

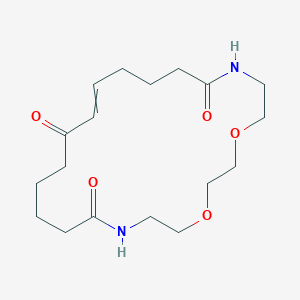
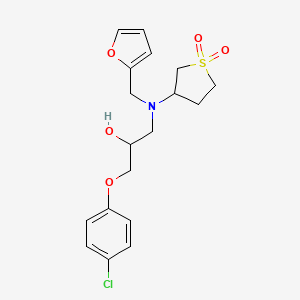

![9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12622378.png)
![6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione](/img/structure/B12622380.png)
